Cas no 1552820-82-2 (2-(Benzyloxy)-5-methylpyridin-4-amine)

2-(Benzyloxy)-5-methylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinamine, 5-methyl-2-(phenylmethoxy)-
- AKOS021587681
- SCHEMBL22117010
- DTXSID001263300
- 1552820-82-2
- EN300-1294540
- 2-(BENZYLOXY)-5-METHYLPYRIDIN-4-AMINE
- 2-(Benzyloxy)-5-methylpyridin-4-amine
-
- Inchi: 1S/C13H14N2O/c1-10-8-15-13(7-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15)
- InChI Key: RWKQHDFVXAEPSL-UHFFFAOYSA-N
- SMILES: O(C1C=C(C(C)=CN=1)N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1Ų
- XLogP3: 2.3
2-(Benzyloxy)-5-methylpyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294540-100mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 100mg |
$615.0 | 2023-09-30 | ||
Ambeed | A1035073-1g |
2-(Benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 95% | 1g |
$612.0 | 2024-04-23 | |
Enamine | EN300-1294540-5000mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1294540-500mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1294540-2500mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1294540-50mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1294540-250mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1294540-1.0g |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1294540-10000mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1294540-1000mg |
2-(benzyloxy)-5-methylpyridin-4-amine |
1552820-82-2 | 1000mg |
$699.0 | 2023-09-30 |
2-(Benzyloxy)-5-methylpyridin-4-amine Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 2-(Benzyloxy)-5-methylpyridin-4-amine
2-(Benzyloxy)-5-methylpyridin-4-amine (CAS No. 1552820-82-2): A Comprehensive Overview
2-(Benzyloxy)-5-methylpyridin-4-amine, a compound with the CAS registry number 1552820-82-2, is an intriguing organic molecule that has garnered attention in various fields of chemistry and materials science. This compound, characterized by its pyridine ring substituted with a benzyloxy group at position 2 and a methyl group at position 5, along with an amine group at position 4, exhibits unique chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have shed light on its structural dynamics and functional versatility, making it a subject of interest for both academic and industrial research.
The synthesis of 2-(Benzyloxy)-5-methylpyridin-4-amine involves a series of carefully designed reactions that highlight the importance of regioselectivity and stereocontrol in heterocyclic chemistry. Researchers have employed diverse strategies, including nucleophilic aromatic substitution, coupling reactions, and catalytic processes, to achieve high yields of this compound. The integration of modern catalysts, such as palladium complexes and transition metal nanoparticles, has significantly enhanced the efficiency of these synthetic routes. Furthermore, the application of green chemistry principles has led to the development of environmentally friendly protocols for its production.
Recent studies have focused on the electronic properties of 1552820-82-2, particularly its role as a potential candidate in organic electronics. The pyridine moiety imparts inherent electron-withdrawing characteristics, while the benzyloxy group introduces steric hindrance and additional conjugation pathways. These features make it an attractive component for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Experimental data from photovoltaic devices incorporating this compound have demonstrated promising charge transport properties, suggesting its potential in next-generation electronic devices.
In the realm of medicinal chemistry, 2-(Benzyloxy)-5-methylpyridin-4-amine has been explored as a lead compound for drug discovery. Its ability to interact with biological targets through hydrogen bonding and π–π interactions has been leveraged in designing bioactive molecules. For instance, researchers have investigated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Computational docking studies have revealed favorable binding affinities with several protein targets, paving the way for further preclinical evaluations.
The environmental impact and degradation pathways of 1552820-82-2 have also come under scrutiny. Studies conducted under simulated environmental conditions indicate that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for assessing its eco-toxicological profile and ensuring sustainable practices in its industrial application.
Looking ahead, the interdisciplinary nature of research on 1552820-82-2 underscores its multifaceted potential. Collaborative efforts between chemists, materials scientists, and biologists are expected to unlock new avenues for its utilization. As computational tools continue to advance, predictive modeling will play a pivotal role in optimizing its properties for specific applications.
In conclusion, 1552820-82-9 stands as a testament to the boundless possibilities inherent in organic synthesis and materials innovation. Its journey from laboratory synthesis to real-world applications exemplifies the dynamic interplay between scientific discovery and technological advancement.
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